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Compound of Interest

Compound Name: 4H-3,1-Benzoxazine

Cat. No.: B15496061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used

to characterize 4H-3,1-benzoxazine derivatives, a class of heterocyclic compounds with

significant interest in medicinal chemistry and materials science.[1][2] This document details

the principles and experimental protocols for key analytical methods, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy,

Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The information is

presented to facilitate the unambiguous identification and structural elucidation of these

important molecules.

General Structure and Synthesis
4H-3,1-benzoxazine derivatives are bicyclic compounds containing a benzene ring fused to an

oxazine ring. The core structure is amenable to a wide range of substitutions, leading to a

diverse library of compounds with varied biological activities.[1][2]

A common synthetic route to 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of

anthranilic acid with an appropriate acid chloride in the presence of a dehydrating agent like

acetic anhydride or a coupling agent.[1][2][3]
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A representative synthesis pathway for 2-substituted-4H-3,1-benzoxazin-4-ones.

Spectroscopic Characterization Workflow
The structural confirmation of newly synthesized 4H-3,1-benzoxazine derivatives relies on a

combination of spectroscopic techniques. A typical workflow ensures comprehensive analysis

of the molecular structure.
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A typical workflow for the spectroscopic characterization of 4H-3,1-benzoxazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 4H-3,1-benzoxazine
derivatives, providing detailed information about the carbon-hydrogen framework.[4]

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments. Key characteristic signals for 4H-3,1-benzoxazine derivatives

include:

Aromatic Protons: Signals in the range of δ 6.5-8.5 ppm, with multiplicities depending on the

substitution pattern on the benzene ring.

CH₂ Protons of the Oxazine Ring: For some derivatives, signals for Ar-CH₂-N and O-CH₂-N

can be observed. For example, in a 2,3-diphenyl-3,4-dihydro-2H-benzo[e][4][5]oxazine, the

Ar-CH₂-N protons appear as a singlet around δ 4.31 ppm.[5]
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Substituent Protons: Signals corresponding to the specific substituents on the benzoxazine

core.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule. Characteristic chemical shifts include:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-163 ppm for

4H-3,1-benzoxazin-4-ones.[6]

Aromatic Carbons: Multiple signals in the range of δ 115-150 ppm.

Oxazine Ring Carbons: The chemical shifts of the carbons in the oxazine ring are dependent

on the specific derivative. For instance, in some derivatives, the Ar-CH₂-N carbon appears

around δ 50.1 ppm and the O-CH₂-N carbon at approximately δ 79.1 ppm.[5]

Table 1: Representative ¹H and ¹³C NMR Data for 4H-3,1-Benzoxazine Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11756829/
https://www.mdpi.com/2073-4360/12/3/694
https://www.benchchem.com/product/b15496061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15496061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Solvent
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Reference

2-(3-

Pyridinyl)-4H-

3,1-benzoxazin-

4-one

DMSO-d₆

9.37 (s, 1H), 8.83

(d, J = 8.0 Hz,

1H), 8.59 (d, J =

7.8 Hz, 1H), 8.22

(d, J = 8.0 Hz,

1H), 7.94 (t, J =

7.6 Hz, 1H), 7.73

(m, 3H)

163.01, 160.41,

150.78, 148.15,

145.92, 137.33,

133.94, 129.07,

127.31, 126.66,

124.65, 122.88,

115.13

[6]

2-(Furan-2-

yl)-4H-3,1-

benzoxazin-4-

one

CDCl₃

6.55 (dd, J = 3.5,

1.7 Hz, 1H), 7.30

(d, J = 3.5 Hz,

1H), 7.41 – 7.46

(m, 1H), 7.64 (d,

J = 9.0 Hz, 2H),

7.72 – 7.78 (m,

1H), 8.14 (dd, J

= 7.9, 1.2 Hz,

1H)

112.60, 116.94,

117.24, 127.18,

128.30, 128.79,

136.83, 144.43,

146.70, 147.10,

149.80, 158.62

[6]

A bis-oxazine

benzoxazine

(BA-a)

CDCl₃

1.56 (s, 6H, -

CH₃), 4.57 (s,

4H, Ar-CH₂-N),

5.32 (s, 4H, O-

CH₂-N), 6.68-

7.26 (16H, Ar-H)

31.0 (-CH₃), 41.8

(Ar-C-CH₃), 50.1

(Ar-CH₂-N), 79.1

(O-CH₂-N),

116.4, 118.0,

120.1, 121.2,

124.7, 126.4,

129.2, 143.2,

148.5, 152.2

[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule. The

characteristic vibrational frequencies provide evidence for the formation of the benzoxazine

ring and the presence of various substituents.
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Table 2: Characteristic FTIR Absorption Bands for 4H-3,1-Benzoxazine Derivatives

Functional Group Vibrational Mode
Wavenumber
(cm⁻¹)

Reference

C=O (lactone) Stretching 1713 - 1771 [7]

Aromatic C=C Skeletal Vibration ~1600 [5]

Trisubstituted

Benzene
~1495 [5]

C-O-C (antisymmetric) Stretching ~1231 [5]

Oxazine Ring O-C₂ Vibration ~950 [5]

Ar-H Out-of-plane Bending ~761 [5]

C-N-C Stretching ~944 [8]

C-H (in -CH₂-) Stretching 1486 - 1489 [8]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds

and can provide information about their fragmentation patterns, further confirming the structure.

Electrospray ionization (ESI) is a commonly used technique for these derivatives. The

molecular ion peak ([M+H]⁺) is typically observed, confirming the molecular formula.[6]

Table 3: Mass Spectrometry Data for Selected 4H-3,1-Benzoxazine Derivatives
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Compound
Molecular
Formula

Calculated m/z
([M+H]⁺)

Found m/z
([M+H]⁺)

Reference

2-(3-

Pyridinyl)-4H-

3,1-benzoxazin-

4-one

C₁₃H₈N₂O₂ 225.23 225.09 [6]

2-(Furan-2-

yl)-4H-3,1-

benzoxazin-4-

one

C₁₂H₇NO₃ 214.20 214.05 [6]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The absorption spectra of 4H-3,1-benzoxazine derivatives typically show absorption bands

corresponding to π → π* transitions of the aromatic system. For example, a benzoxazine

derivative in THF solution showed two absorption peaks at 290 nm and 355 nm.[9] The position

and intensity of these bands can be influenced by the nature and position of substituents on the

benzoxazine core.

Experimental Protocols
General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-
ones

Acylation of Anthranilic Acid: To a solution of anthranilic acid in a suitable solvent (e.g.,

pyridine, chloroform with triethylamine), the corresponding acid chloride is added dropwise at

a controlled temperature (often 0 °C).[2][7] The reaction mixture is stirred for a specified

period to allow for the formation of the N-acyl anthranilic acid intermediate.

Cyclization: Acetic anhydride is added to the reaction mixture, and it is refluxed for several

hours to effect cyclization through dehydration.[1][3]

Work-up and Purification: The reaction mixture is cooled and poured into ice water to

precipitate the crude product. The solid is filtered, washed with water and a suitable solvent
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(e.g., sodium bicarbonate solution), and then dried.[7] Purification is typically achieved by

recrystallization from an appropriate solvent (e.g., ethanol, hexane).[5][6]

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 or

600 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[5][6][7] Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

FTIR Spectroscopy: FTIR spectra are typically recorded on a spectrophotometer using KBr

pellets or as a thin film.

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass

spectrometer.

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using

a suitable solvent (e.g., THF, ethanol) at a specific concentration.[9]

This guide provides a foundational understanding of the key spectroscopic methods for the

characterization of 4H-3,1-benzoxazine derivatives. For more detailed information on specific

derivatives, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. uomosul.edu.iq [uomosul.edu.iq]

3. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]

4. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-
acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/5840545_Synthesis_of_Benzoxazinone_Derivatives_A_New_Route_to_2-N-Phthaloylmethyl-4H-31-benzoxazin-4-one
https://www.mdpi.com/2073-4360/12/3/694
https://pmc.ncbi.nlm.nih.gov/articles/PMC11756829/
https://www.mdpi.com/2073-4360/12/3/694
https://pmc.ncbi.nlm.nih.gov/articles/PMC11756829/
https://www.researchgate.net/publication/5840545_Synthesis_of_Benzoxazinone_Derivatives_A_New_Route_to_2-N-Phthaloylmethyl-4H-31-benzoxazin-4-one
https://www.researchgate.net/figure/UV-Vis-absorption-spectrum-of-the-BA-BZ-COOH-in-THF-solution_fig1_353248385
https://www.benchchem.com/product/b15496061?utm_src=pdf-body
https://www.benchchem.com/product/b15496061?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/379368466_Synthetic_And_Biological_Profile_Of_4H-3-1-Benzoxazin-4-One_A_Review
https://uomosul.edu.iq/public/files/datafolder_2936/_20200327_122030_780.pdf
https://www.proquest.com/openview/c13dc774a618488b80e46160d2e89d43/1?pq-origsite=gscholar&cbl=4990797
https://pubmed.ncbi.nlm.nih.gov/10845537/
https://pubmed.ncbi.nlm.nih.gov/10845537/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15496061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. mdpi.com [mdpi.com]

6. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-
Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Characterization of 4H-3,1-Benzoxazine
Derivatives: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15496061#spectroscopic-characterization-of-4h-3-1-
benzoxazine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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